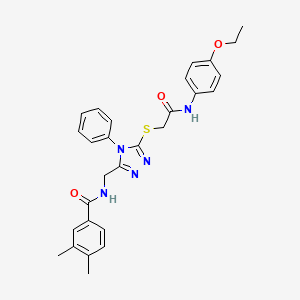
N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C28H29N5O3S and its molecular weight is 515.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological activities based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a triazole ring, an ethoxyphenyl group, and a benzamide moiety. Its synthesis typically involves multi-step processes including:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Ethoxyphenyl Group : This is done via nucleophilic substitution reactions.
- Final Coupling : The benzamide structure is formed by reacting the triazole derivative with benzoyl chloride derivatives.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : Compounds related to this structure were evaluated against breast cancer cell lines (e.g., MDA-MB-231) and demonstrated significant potency compared to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |
| 5f | HT-29 | 0.8 | 50.8 times more active |
These findings suggest that similar compounds may induce apoptosis in cancer cells through mechanisms such as topoisomerase II inhibition and modulation of cell cycle progression .
Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro studies indicated that derivatives exhibited moderate antifungal activity against pathogens like Fusarium oxysporum and Alternaria solani at concentrations around 50 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Evidence from cell cycle analysis suggests that these compounds can trigger apoptosis, characterized by nuclear condensation and fragmentation .
- Targeting Specific Pathways : The interaction with molecular targets such as topoisomerase II indicates a pathway for anticancer activity.
Case Studies and Research Findings
A notable study synthesized various derivatives based on triazole and evaluated their biological activities. The results indicated that modifications to the phenyl ring significantly influenced the cytotoxicity profile, with certain substitutions enhancing potency while others diminished it .
Example Case Study
In a comparative study involving multiple synthesized compounds:
- The compound with a specific substitution pattern demonstrated superior efficacy against multiple cancer cell lines.
Propriétés
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3S/c1-4-36-24-14-12-22(13-15-24)30-26(34)18-37-28-32-31-25(33(28)23-8-6-5-7-9-23)17-29-27(35)21-11-10-19(2)20(3)16-21/h5-16H,4,17-18H2,1-3H3,(H,29,35)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMHJYVFBPYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














